2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
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Overview
Description
2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient method for synthesizing similar compounds . This method can significantly reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-Methoxyphenyl isocyanate: Used in various organic synthesis reactions.
Uniqueness
2-Methylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is unique due to its specific quinoline structure, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with methyl and chlorophenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
355433-63-5 |
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Molecular Formula |
C23H16ClNO2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(2-methylphenyl) 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H16ClNO2/c1-15-6-2-5-9-22(15)27-23(26)19-14-21(16-10-12-17(24)13-11-16)25-20-8-4-3-7-18(19)20/h2-14H,1H3 |
InChI Key |
MFMDSLOWBGDWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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